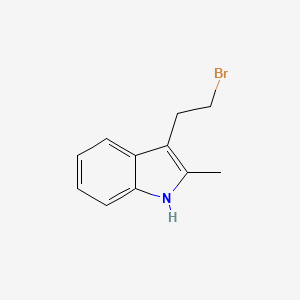

3-(2-Bromoethyl)-2-methyl-1H-indole

Description

Overview of Indole (B1671886) Derivatives in Organic Synthesis

Indole derivatives are fundamental building blocks in the synthesis of numerous complex molecules, including alkaloids, pharmaceuticals, and agrochemicals. acs.orgdergipark.org.tr The versatility of the indole nucleus allows for its functionalization at multiple sites, enabling the creation of diverse molecular libraries. numberanalytics.com Synthetic chemists have developed a myriad of methods for constructing and modifying the indole ring, ranging from classic named reactions like the Fischer and Leimgruber-Batcho syntheses to modern catalytic C-H activation and cross-coupling techniques. numberanalytics.comopenmedicinalchemistryjournal.comorganic-chemistry.org These strategies facilitate the introduction of various substituents, leading to a broad spectrum of indole derivatives with tailored properties.

The development of efficient, one-pot, and multi-component reactions has further streamlined the synthesis of complex indole-containing scaffolds. dergipark.org.tr These methods often employ metal-free catalysts or green reaction conditions, such as using water as a solvent, to enhance the economic and environmental viability of the synthetic processes. dergipark.org.tropenmedicinalchemistryjournal.com The ability to stereoselectively synthesize indole derivatives is also of paramount importance, particularly in the production of chiral drugs, and is often achieved through asymmetric catalysis or the use of chiral auxiliaries. numberanalytics.com

The Role of Halogenated Ethyl Side Chains in Indole Chemistry

The introduction of a halogenated ethyl side chain at the C3 position of the indole ring dramatically influences its reactivity and utility as a synthetic intermediate. Halogenated compounds, in general, are prevalent in marine natural products and often exhibit significant biological activity. nih.gov The presence of a halogen, such as bromine, in the ethyl side chain provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. wikipedia.org

This functional group transforms the indole into a versatile electrophile, capable of reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. The bromoethyl group is particularly useful as it allows for the extension of the side chain and the introduction of diverse functionalities, which is a key strategy in the synthesis of complex target molecules. The reactivity of the C-Br bond can be finely tuned by the reaction conditions, allowing for selective transformations.

Strategic Importance of 3-(2-Bromoethyl)-2-methyl-1H-indole as a Versatile Synthetic Synthon

This compound stands out as a particularly valuable building block in organic synthesis. The presence of the methyl group at the C2 position sterically hinders this position, directing electrophilic attack and other reactions to the C3 position, thus enhancing regioselectivity. The bromoethyl group at the C3 position serves as a key functional handle for further molecular elaboration. prepchem.comsigmaaldrich.com

This compound is a precursor for the synthesis of a variety of more complex indole derivatives. For instance, it can be used to synthesize β-carbolines and other polycyclic indole alkaloids. sigmaaldrich.com The bromoethyl side chain can readily participate in cyclization reactions, leading to the formation of new rings fused to the indole core. Its utility is further demonstrated by its application in the synthesis of various heterocyclic compounds and as a key intermediate in the preparation of biologically active molecules.

Research Scope and Objectives for Chemical Investigations of the Compound

The primary objective of this article is to provide a focused and comprehensive overview of the chemical properties and synthetic utility of this compound. The scope will be strictly limited to its chemical synthesis, characterization, and its application as a synthon in organic reactions. This will include a detailed examination of its spectroscopic data and its reactivity profile. The article will not delve into pharmacological or toxicological aspects. The aim is to present a clear and scientifically accurate account of this compound's role in chemical synthesis, supported by relevant data and research findings.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrN | sigmaaldrich.com |

| Molecular Weight | 224.10 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 97-99 °C | sigmaaldrich.com |

| Appearance | White solid | wikipedia.org |

| Solubility | Soluble in chloroform | sigmaaldrich.com |

| CAS Number | 3389-21-7 | sigmaaldrich.comnih.gov |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (d6-DMSO/D₂O) | δ 8.47 (s, 1H), 8.13 (s, 1H), 7.41 (d, J = 7.9 Hz, 1H), 7.29 (d, J = 8.1 Hz, 1H), 7.08 (s, 1H), 7.00 (app t, J = 7.5 Hz, 1H), 6.86 (app t, J = 7.4 Hz, 1H), 5.92 (d, J = 5.8 Hz, 1H), 4.55 (app t, J = 4.5 Hz, 1H), 4.17 (m, 1H), 4.04 (m, 1H), 3.87–3.82 (m, 4H), 2.87 (t, J = 7.5 Hz, 2H) | pubcompare.ai |

| ¹³C NMR (d6-DMSO/D₂O) | 156.2, 153.7, 150.1, 140.2, 136.5, 127.8, 123.4, 121.6, 119.1, 119.0 (×2), 111.9, 111.4, 87.3, 84.6, 74.5, 71.2, 65.3, 64.9, 27.2 | pubcompare.ai |

| InChI Key | NTLAICDKHHQUGC-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

56365-56-1 |

|---|---|

Molecular Formula |

C11H12BrN |

Molecular Weight |

238.12 g/mol |

IUPAC Name |

3-(2-bromoethyl)-2-methyl-1H-indole |

InChI |

InChI=1S/C11H12BrN/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3 |

InChI Key |

GKDOBWORFYLTIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromoethyl 2 Methyl 1h Indole and Analogues

Direct Halogenation Strategies

Direct halogenation focuses on converting a hydroxyl group on the ethyl side chain of a 2-methyl-1H-indole precursor into a bromine atom. This transformation is a common and effective way to introduce the bromoethyl functionality.

Bromination of Corresponding Hydroxyethyl Indole (B1671886) Precursors

A prevalent method for synthesizing 3-(2-bromoethyl)-2-methyl-1H-indole involves the bromination of 2-(2-methyl-1H-indol-3-yl)ethanol. This alcohol precursor can be readily converted to the desired bromoalkane using specific brominating agents.

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. manac-inc.co.jpmasterorganicchemistry.comyoutube.com The reaction between an alcohol and PBr₃ is generally efficient and proceeds with an inversion of configuration if the alcohol is chiral. masterorganicchemistry.com The mechanism involves the alcohol's oxygen atom attacking the phosphorus atom of PBr₃, which activates the oxygen as a good leaving group. masterorganicchemistry.comyoutube.com Subsequently, a bromide ion, displaced from the phosphorus, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 reaction, resulting in the formation of the alkyl bromide. masterorganicchemistry.comyoutube.com

For the synthesis of 3-(2-bromoethyl)-indole derivatives, the corresponding 3-(2-hydroxyethyl)-indole is treated with phosphorus tribromide in an inert solvent like ether or methylene (B1212753) chloride. prepchem.com It is important to control the reaction temperature, as the reaction can be exothermic, and to use an appropriate stoichiometry of PBr₃, typically 0.33 to 0.40 equivalents per hydroxyl group, to minimize the formation of organophosphorus byproducts. manac-inc.co.jpyoutube.com

Table 1: Synthesis of Bromoalkanes from Alcohols using PBr₃

| Starting Alcohol | Reagent | Product | Key Features |

| Primary or Secondary Alcohol | PBr₃ | Bromoalkane | Sₙ2 mechanism, inversion of configuration. masterorganicchemistry.comyoutube.com |

| Chiral Alcohol | PBr₃ | Optically active bromoalkane | Inversion of stereochemistry. masterorganicchemistry.com |

| 2-(2-methyl-1H-indol-3-yl)ethanol | PBr₃ | This compound | Reaction is performed in an inert solvent. prepchem.com |

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.org This reaction typically proceeds with high yields and under gentle conditions. The mechanism involves the activation of triphenylphosphine by carbon tetrabromide, followed by the alcohol's oxygen atom attacking the phosphorus to form an oxyphosphonium intermediate. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a bromide ion via an Sₙ2 mechanism, leading to an inversion of configuration at the carbon center if it is chiral. organic-chemistry.org

This method is advantageous for its mild conditions and is a viable alternative to using harsher reagents like PBr₃.

Table 2: Appel Reaction for Alcohol Bromination

| Starting Material | Reagents | Product | Key Features |

| Alcohol | PPh₃, CBr₄ | Alkyl Bromide | Mild conditions, high yields, Sₙ2 mechanism, inversion of configuration. organic-chemistry.org |

Regioselective Bromination Approaches

Regioselective bromination aims to introduce a bromine atom at a specific position on the indole ring or a side chain. While direct bromination of the indole nucleus can be complex and lead to multiple products, specific strategies can achieve high regioselectivity. orgsyn.org For instance, the bromination of 3-methylindoles can be directed to either the C2 position of the indole ring or the methyl group at C3 by carefully selecting the reaction conditions and the protecting group on the indole nitrogen. acs.org

N-Bromosuccinimide (NBS) is a common reagent for regioselective bromination. orgsyn.orgnih.gov The reaction of indoles with NBS can lead to bromination at various positions, and the outcome is often influenced by the solvent and other substituents on the indole ring. acs.orgacs.org For example, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. rsc.org To achieve bromination on a side chain, as in the case of this compound, the starting material would typically be a protected indole with a suitable side chain that can undergo radical bromination.

Indole Ring Construction with Integrated Side Chains

An alternative synthetic approach involves constructing the indole ring itself with the bromoethyl side chain already incorporated into one of the precursors. The Fischer indole synthesis is a classic and versatile method for this purpose.

Fischer Indole Synthesis and Related Cyclization Protocols

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a powerful reaction for producing indoles from (substituted) phenylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.orgmdpi.comyoutube.com The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a orgsyn.orgorgsyn.org-sigmatropic rearrangement occurs, leading to a diimine intermediate. This intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com

To synthesize this compound using this method, one would react a suitable phenylhydrazine (B124118) with 5-bromo-2-pentanone. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the success of the reaction. wikipedia.orgmdpi.com The Fischer indole synthesis has been widely applied in the synthesis of various compounds, including antimigraine drugs of the triptan class. wikipedia.org Modifications to the classic Fischer indole synthesis, such as the Buchwald modification involving a palladium-catalyzed cross-coupling, have expanded the scope of this reaction. wikipedia.org

Table 3: Fischer Indole Synthesis Overview

| Reactants | Conditions | Product | Key Features |

| (Substituted) Phenylhydrazine, Aldehyde or Ketone | Acidic (Brønsted or Lewis acid) | Indole | Versatile, forms the indole ring, mechanism involves a orgsyn.orgorgsyn.org-sigmatropic rearrangement. wikipedia.orgmdpi.com |

Palladium-Catalyzed Reductive N-Heteroannulation for Substituted Indoles

A significant method for the synthesis of substituted indoles is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. acs.orgcapes.gov.br This process involves the reductive cyclization of a 2-nitrostyrene derivative in the presence of a palladium catalyst and carbon monoxide (CO), which acts as the reducing agent. acs.orgnih.gov The reaction offers a milder and more direct route to indoles compared to traditional methods and avoids the need for protecting group strategies that are often required when starting from aniline (B41778) derivatives. acs.org

The reaction is typically carried out using a catalytic system composed of a palladium source, such as palladium(II) acetate, and a phosphine (B1218219) ligand, like triphenylphosphine. acs.org Carbon monoxide is supplied at moderate pressure, and the reaction is heated in a suitable solvent like acetonitrile. acs.org This methodology demonstrates broad functional group compatibility, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring of the 2-nitrostyrene precursor. acs.org For instance, substituents such as bromo, hydroxyl, methyl, and methoxy (B1213986) groups are well-tolerated. acs.org

Recent advancements have also explored the use of CO surrogates, such as phenyl formate, to circumvent the need for handling pressurized carbon monoxide gas, although this may be more effective for certain substrates. unimi.it The general applicability of this reductive cyclization has been extended to the synthesis of more complex systems, including pyrroloindoles, through a double reductive cyclization strategy. nih.gov

Table 1: Examples of Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes

| Entry | Starting 2-Nitrostyrene | Product Indole | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Nitrostyrene | Indole | Pd(OAc)₂ / PPh₃ | 4 atm CO, MeCN, 70°C | 85 | acs.org |

| 2 | 5-Bromo-2-nitrostyrene | 6-Bromoindole | Pd(OAc)₂ / PPh₃ | 4 atm CO, MeCN, 70°C | 92 | acs.org |

| 3 | 5-Methyl-2-nitrostyrene | 6-Methylindole | Pd(OAc)₂ / PPh₃ | 4 atm CO, MeCN, 70°C | 88 | acs.org |

| 4 | 5-Methoxy-2-nitrostyrene | 6-Methoxyindole | Pd(OAc)₂ / PPh₃ | 4 atm CO, MeCN, 70°C | 75 | acs.org |

This table is a representative summary based on findings in the cited literature.

Multi-Component Reactions (MCRs) for Indole Scaffold Assembly

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a single product that incorporates nearly all atoms from the starting materials. nih.govrsc.org These reactions are highly efficient and atom-economical, enabling the rapid assembly of complex molecular scaffolds from simple precursors. nih.gov In the context of indole synthesis, MCRs provide a modular approach to construct diverse and complex indole-containing structures. nih.govnih.gov

One notable MCR involves the reaction of an indole, formaldehyde (B43269), and an amino hydrochloride to assemble indole-fused seven-membered heterocycles. nih.govrsc.orgrsc.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope, allowing for the functionalization of the indole core and the incorporation of various amino components. nih.govrsc.org Such strategies are valuable for creating libraries of complex molecules for drug discovery. nih.gov

Another powerful MCR strategy combines the Ugi and Pictet-Spengler reactions to assemble polycyclic indole alkaloid-type structures. acs.org MCRs have also been employed to construct tetrahydrocarboline scaffolds, which are common motifs in many indole alkaloids, by reacting 2- or 3-substituted indoles with formaldehyde and amino hydrochlorides. nih.gov These methods highlight the versatility of MCRs in generating structural diversity around the indole core, which is a key advantage in pharmaceutical research. nih.govacs.org

Table 2: Scope of a Multicomponent Reaction for Indole-Fused Heterocycles

| Entry | Indole Component (1) | Amine Component (3) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Indole | Glycine methyl ester HCl | Indole-fused oxadiazepine | 85 | nih.govrsc.org |

| 2 | 2-Methylindole (B41428) | Glycine methyl ester HCl | 2-Methyl-indole-fused oxadiazepine | 94 | nih.govrsc.org |

| 3 | 5-Methoxyindole | Glycine methyl ester HCl | 5-Methoxy-indole-fused oxadiazepine | 87 | nih.govrsc.org |

| 4 | Tryptamine derivative | Glycine methyl ester HCl | Tryptamine-derived fused oxadiazepine | 72 | rsc.org |

This table is illustrative of the scope of MCRs as reported in the literature.

Functional Group Interconversions on Existing Indole Skeletons

While the construction of the indole ring is a primary concern, the synthesis of a specific derivative like this compound often relies on the modification of a pre-formed indole skeleton. Functional group interconversion (FGI) is a direct and common strategy for this purpose.

The most straightforward synthesis of 3-(2-bromoethyl)indoles involves the bromination of the corresponding 3-(2-hydroxyethyl)indoles (indol-3-ethanols). prepchem.com This transformation is typically achieved by treating the alcohol with a brominating agent such as phosphorus tribromide (PBr₃) in an inert solvent like diethyl ether or methylene chloride. prepchem.commdma.ch

Therefore, the synthesis of the target compound, this compound, would begin with 2-methyl-1H-indole. The first step would be a reaction to introduce the ethanol (B145695) side chain at the C3 position, for example, through an electrophilic substitution reaction with ethylene (B1197577) oxide or a related two-carbon synthon, to yield 2-methyl-1H-indole-3-ethanol. The subsequent bromination of this alcohol intermediate with PBr₃ would furnish the final product. This FGI approach is a well-established and efficient method for preparing ω-(3-indolyl)alkyl bromides. mdma.ch

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₂BrN |

| 3-(2-Bromoethyl)-1H-indole | C₁₀H₁₀BrN |

| 2-Methyl-1H-indole | C₉H₉N |

| 2-Nitrostyrene | C₈H₇NO₂ |

| Indole | C₈H₇N |

| Palladium(II) acetate | C₄H₆O₄Pd |

| Triphenylphosphine | C₁₈H₁₅P |

| Carbon monoxide | CO |

| Phenyl formate | C₇H₆O₂ |

| Formaldehyde | CH₂O |

| Glycine methyl ester hydrochloride | C₃H₈ClNO₂ |

| Tetrahydrocarboline | C₁₁H₁₂N₂ |

| 3-(2-Hydroxyethyl)indole / Indole-3-ethanol | C₁₀H₁₁NO |

| Phosphorus tribromide | Br₃P |

| Diethyl ether | C₄H₁₀O |

Reactivity and Chemical Transformations of 3 2 Bromoethyl 2 Methyl 1h Indole

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary alkyl bromide of the 2-bromoethyl group is highly susceptible to nucleophilic attack, serving as a key site for functionalization.

Intramolecular Cyclization Pathways (e.g., Formation of Fused Rings)

The strategic positioning of the bromoethyl group at the C3 position of the indole (B1671886) nucleus facilitates intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are often promoted by a base, which deprotonates the indole nitrogen, creating a nucleophile that can attack the electrophilic carbon of the bromoethyl chain. This process results in the formation of a new ring fused to the indole core.

One significant application of this intramolecular cyclization is the synthesis of tetracyclic indole derivatives. For instance, in the presence of a base, 3-(2-bromoethyl)-2-methyl-1H-indole can undergo cyclization to form a six-membered ring, leading to a pyrido[1,2-a]indole skeleton. This strategy has been employed in the synthesis of various biologically active compounds.

A notable example involves the synthesis of 6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide. sigmaaldrich.com This transformation highlights the utility of the intramolecular cyclization of 3-(2-bromoethyl)indoles in constructing complex heterocyclic systems. The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, demonstrating a powerful method for accessing fused polycyclic indole alkaloids. organic-chemistry.org

Intermolecular Nucleophilic Attack with Various Heteroatom Nucleophiles

The bromoethyl moiety of this compound readily undergoes intermolecular nucleophilic substitution with a wide range of heteroatom nucleophiles. This reactivity allows for the introduction of diverse functional groups, making it a valuable intermediate in synthetic chemistry.

Nitrogen nucleophiles, such as amines and azides, react with this compound to form the corresponding aminoethyl and azidoethyl derivatives. For example, its reaction with aza-crown ethers, such as aza-12-crown-4, aza-15-crown-5, and aza-18-crown-6, yields N-(2-(3-indolyl)ethyl)aza-crown ethers. sigmaaldrich.com These reactions typically proceed via an S_N2 mechanism.

Sulfur nucleophiles also exhibit good reactivity. For instance, treatment with sodium or potassium thiosulfate (B1220275) leads to the formation of the corresponding β-(3-indolyl)ethyl thiosulfate derivative. prepchem.com This can be further converted to the corresponding thiol, indole-3-ethanethiol, through reduction. prepchem.com

Electrophilic Aromatic Substitution (EAS) on the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The preferred site of substitution is typically the C3 position due to the stability of the resulting intermediate. pearson.com However, with the C3 position already substituted in this compound, electrophilic attack can occur at other positions, primarily the N1 and C2 positions, as well as on the benzene (B151609) portion of the indole ring.

C3-Functionalization and Derivatization

While the C3 position is already occupied, further functionalization can be achieved through reactions that modify the existing bromoethyl group. The development of efficient strategies for the direct functionalization of the indole core is a significant area of research. chemrxiv.org Methods such as C-H bond activation, transition metal-catalyzed cross-coupling, and electrophilic aromatic substitution are commonly employed for this purpose. chemrxiv.org The C3 position is the most nucleophilic site in the indole ring, making its functionalization a subject of numerous studies. chemrxiv.org

Recent advancements have demonstrated the C3-alkylation of indoles using various catalytic systems. For example, a transition metal-free method using Cs2CO3/Oxone® has been developed for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols, which is applicable to a range of functionalized indoles. chemrxiv.orgrsc.org Another approach involves the use of BF3-OEt2 to promote the C3-alkylation of indoles with maleimides to synthesize 3-indolylsuccinimides. nih.gov

N1-Substitution and Alkylation Reactions

The nitrogen atom (N1) of the indole ring is another key site for functionalization. The N-H proton is acidic and can be removed by a base to generate an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, including alkyl halides, to achieve N1-substitution.

For this compound, N1-alkylation can be achieved using an alkylating agent in the presence of a base like sodium hydride (NaH). chemicalbook.com This reaction introduces an alkyl group at the N1 position, which can be useful for modifying the electronic properties of the indole ring and for protecting the N-H group during subsequent reactions. The choice of solvent and catalyst can be crucial in directing the regioselectivity of alkylation between the N1 and C6 positions in 2,3-disubstituted indoles. nih.gov For instance, indium(III)-catalyzed reactions with p-quinone methides can be tuned to favor either N1- or C6-alkylation by selecting the appropriate solvent. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The bromoethyl group in this compound can participate in such reactions, although the primary focus in indole chemistry is often on the functionalization of the indole nucleus itself.

The Suzuki-Miyaura cross-coupling reaction, which typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a prominent example. mdpi.com While the bromoethyl group could potentially undergo Suzuki coupling, the halogen on the indole ring (e.g., at C3) is more commonly used as the electrophilic partner. For instance, 3-bromo-2-(trifluoromethyl)-1H-indole has been shown to react with phenylboronic acid in a palladium-catalyzed cross-coupling to yield 3-phenyl-2-CF3-indoles. nih.gov

Other metal-catalyzed reactions, such as the Sonogashira coupling (coupling with a terminal alkyne) and Cacchi reaction, have also been employed for the functionalization of haloindoles. mdpi.com These reactions provide powerful methods for introducing aryl and alkynyl groups onto the indole scaffold. The development of these reactions has significantly expanded the synthetic utility of indole derivatives. researchgate.net

Palladium-Catalyzed Reactions for Carbon-Carbon Bond Formation

The bromoethyl group in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are powerful methods for forging new carbon-carbon bonds. While direct examples with this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on similar halo-substituted indoles.

In a typical Heck reaction, an unsaturated halide reacts with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. For this compound, this would involve the coupling of the bromoethyl moiety with various alkenes to introduce new vinyl groups. The reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand, base, and solvent, would be critical in achieving high yields and selectivity.

The Suzuki reaction, which couples an organohalide with an organoboron compound, represents another viable pathway for the functionalization of this compound. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents by coupling with the corresponding boronic acids or esters. The choice of catalyst system, often a combination of a palladium precursor and a phosphine (B1218219) ligand, along with the base, plays a crucial role in the reaction's success.

A study on the direct C-3 arylation of free (NH)-indoles with aryl bromides under ligandless conditions using Pd(OAc)₂ as a catalyst highlights the utility of palladium in modifying the indole core. amazonaws.com Although this study focuses on the arylation at the C3 position of the indole ring itself, the principles can be extended to the bromoethyl side chain.

The following table illustrates general conditions for palladium-catalyzed Heck and Suzuki reactions involving aryl halides, which can be adapted for this compound.

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Heck Reaction | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 75-95 | amazonaws.com |

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 80-98 | nih.gov |

Radical Reactions and Reductive Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations. These reactions offer alternative pathways for cyclization and functionalization.

Atom transfer radical cyclization (ATRC) is a powerful method for constructing cyclic systems. nih.gov In the context of this compound, this could involve the intramolecular addition of the initially formed radical onto a suitably positioned unsaturated bond within the same molecule. For instance, if the indole nitrogen is substituted with an allyl or propargyl group, an intramolecular 5-exo or 6-exo cyclization could lead to the formation of fused or spirocyclic ring systems. The success of such reactions often depends on the choice of radical initiator (e.g., AIBN, triethylborane) and the reaction conditions.

Reductive transformations of the bromoethyl group can also be achieved. Treatment with reducing agents like tributyltin hydride ((n-Bu)₃SnH) can lead to the reductive dehalogenation of the C-Br bond, affording 3-ethyl-2-methyl-1H-indole. This transformation proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom, and the resulting alkyl radical is subsequently quenched by a hydrogen atom from another molecule of tributyltin hydride.

Dearomatization and Spiroannulation Pathways

The indole nucleus, while aromatic, can participate in dearomatization reactions to form spirocyclic structures, which are prevalent in many natural products and pharmaceutically active compounds. rsc.org The 3-(2-bromoethyl) substituent in 2-methyl-1H-indole provides a convenient tether for intramolecular cyclization, leading to the formation of spiroindoline and spirotetrahydroindole derivatives.

Formation of Spirocyclic Indoline and Tetrahydroindole Derivatives

The synthesis of spiroindolines from this compound can be envisioned through an intramolecular alkylation of a nucleophilic center onto the bromoethyl side chain. For instance, if the indole nitrogen is first deprotonated with a suitable base, the resulting indolide anion can attack the electrophilic carbon of the bromoethyl group, leading to the formation of a spiroindoline ring system.

Alternatively, palladium-catalyzed intramolecular Mizoroki-Heck annulation reactions have been successfully employed for the diastereoselective synthesis of N-methylspiroindolines from cyclopentenyl-tethered 2-bromo-N-methylanilines. nih.gov A similar strategy could be adapted for this compound, where an intramolecular Heck reaction could lead to the formation of a spirocyclic system.

The formation of spiro-tetrahydroindole derivatives often involves cycloaddition reactions. While direct examples with this compound are not readily found, copper-catalyzed multicomponent reactions of 2-methylindole (B41428) with aromatic aldehydes and cyclic dienophiles have been shown to produce diverse spirotetrahydrocarbazoles. nih.gov This suggests that the 2-methylindole core is amenable to transformations that lead to spirocyclic frameworks.

Regiochemical Considerations in Spirocyclization

The regioselectivity of spirocyclization is a critical aspect, determining which atom of the indole nucleus forms the new bond with the side chain. In the case of intramolecular alkylation of the indolide anion of this compound, the attack would likely occur at the C3 position, leading to a spiro[indole-3,1'-cyclopropane] derivative, which would then be part of a larger ring system formed by the ethyl chain.

In transition metal-catalyzed reactions, the regioselectivity is often dictated by the mechanism of the specific catalytic cycle. For instance, in a Heck-type cyclization, the regioselectivity of the migratory insertion step would determine the size of the newly formed ring and the point of attachment to the indole core.

The synthesis of 3-substituted indoles often involves regioselective functionalization at the C3 position due to the inherent nucleophilicity of this site. orgsyn.orgrsc.org This inherent reactivity can be harnessed in spirocyclization reactions to achieve predictable outcomes.

Applications As a Key Synthetic Intermediate

Precursor for β-Carboline Derivatives and Analogues

The β-carboline skeleton is a core structure in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov 3-(2-Bromoethyl)-2-methyl-1H-indole serves as a key intermediate in the synthesis of β-carboline derivatives. The bromoethyl side chain provides a convenient handle for cyclization reactions to form the third ring of the β-carboline system.

One common strategy involves the reaction of this compound with a suitable nitrogen-containing component, followed by an intramolecular cyclization and subsequent aromatization to yield the β-carboline framework. This approach has been successfully employed to synthesize a variety of substituted β-carbolines. The specific reaction conditions and the nature of the nitrogen source can be varied to introduce diversity into the final products, allowing for the fine-tuning of their biological properties.

For instance, the synthesis of 3-substituted β-carbolinone derivatives has been achieved in a two-step process starting from 3-substituted β-carbolines, which can be derived from precursors like this compound. researchgate.net These synthetic routes are crucial for accessing novel β-carboline-based molecular architectures for potential therapeutic applications. researchgate.net

Building Block for Complex Polycyclic Heterocyclic Systems

The reactivity of this compound extends to the construction of more intricate polycyclic systems that incorporate the indole (B1671886) nucleus.

Research has demonstrated the utility of indole derivatives in the formation of larger ring systems. While specific examples detailing the direct use of this compound for the synthesis of azepino-, azocino-, and azonino-diindoles are not prevalent in the provided search results, the synthesis of related structures like azepino[3,2-b]indoles highlights the feasibility of such transformations. nih.govrsc.org The general strategy would involve the reaction of two equivalents of an appropriate indole precursor, where the bromoethyl group of one molecule reacts with a nucleophilic site on another to form the larger heterocyclic ring. For example, the synthesis of azepino[4,3,2-cd]indoles has been achieved through cascade cyclization reactions, demonstrating the construction of seven-membered rings fused to the indole core. rsc.org

Spirocyclic indoles, particularly spirooxindoles, are an important class of compounds with significant biological activities. This compound can be envisioned as a precursor for certain spirocyclic indole derivatives. The bromoethyl group can participate in cyclization reactions with a suitably functionalized partner to generate the spirocyclic system.

Intermediate in the Total Synthesis of Natural Products and Indole Alkaloids

Indole alkaloids are a large and structurally diverse family of natural products, many of which possess potent biological activities. encyclopedia.pub The synthesis of these complex molecules often requires strategic planning and the use of versatile building blocks. This compound and its parent compound, 3-(2-bromoethyl)indole, are valuable intermediates in the total synthesis of several indole alkaloids. nih.govrsc.org

The bromoethyl group can be readily converted into other functional groups or used in coupling reactions to build the complex frameworks of these natural products. For example, the total synthesis of the monoterpene indole alkaloid (−)-mersicarpine involved the construction of an azepino[3,2-b]indole intermediate, a structure that could potentially be accessed from precursors like this compound. nih.govrsc.org

| Natural Product Family | Synthetic Strategy | Reference |

| Monoterpene Indole Alkaloids | Construction of azepino[3,2-b]indole intermediates | nih.govrsc.org |

| Bis- and Tris-indole Alkaloids | N-heterocyclic linker moieties | nih.gov |

Utility in the Synthesis of Functionally Diverse Indole Scaffolds

The versatility of this compound makes it a valuable tool for diversity-oriented synthesis, allowing for the creation of libraries of functionally diverse indole-containing compounds. rsc.org The bromoethyl group can undergo a variety of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, to introduce a wide range of functional groups and structural motifs.

This has been demonstrated in the synthesis of various indole derivatives with potential applications in medicinal chemistry and materials science. For example, it can be used to synthesize 3-substituted indoles which can then be cyclized to form α-carbolines. rsc.org Furthermore, the development of novel C3/C4-fused indole scaffolds through acid-catalyzed cascade reactions highlights the potential for creating unique chemical spaces based on the indole core. nih.gov

| Synthetic Target | Key Reaction Type | Reference |

| α-Carbolines | I2-promoted intramolecular C2 oxidative amination/aromatisation | rsc.org |

| C3/C4-Fused Indoles | Acid-catalyzed cascade reaction | nih.gov |

| Indole-1,2-fused 1,4-benzodiazepines | Cascade N-alkylation/dehydration/ nih.govrsc.org-hydride transfer/Friedel–Crafts alkylation | rsc.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Substitution and Cyclization Reactions

The reactivity of 3-(2-bromoethyl)-2-methyl-1H-indole is primarily governed by the presence of the bromoethyl side chain at the C3 position of the indole (B1671886) nucleus. This functional group is susceptible to both nucleophilic substitution and elimination reactions, which can be precursors to subsequent cyclization.

Nucleophilic Substitution: The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism. The SN1 pathway would involve the formation of a secondary carbocation on the ethyl chain, which can be stabilized by the adjacent electron-rich indole ring. The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any catalysts.

Cyclization Reactions: Intramolecular cyclization is a common reaction pathway for this compound, leading to the formation of new ring systems. These reactions are often initiated by the formation of an intermediate that facilitates the ring-closing step. For instance, treatment with a base can induce elimination of HBr to form a vinylindole intermediate, which can then undergo cycloaddition reactions. Alternatively, intramolecular nucleophilic attack by the indole nitrogen or another nucleophilic center within the molecule can lead to the formation of fused or spirocyclic systems.

One notable class of cyclization reactions is the [3+2] cycloaddition. In this type of reaction, a three-atom component (the "1,3-dipole") reacts with a two-atom component (the "dipolarophile") to form a five-membered ring. Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the mechanism, regioselectivity, and stereoselectivity of such reactions involving indole derivatives. rsc.org These studies analyze the electronic structure of the reactants and transition states to predict the most favorable reaction pathway.

Another important cyclization is the Nazarov cyclization, which is an electrocyclic reaction of a divinyl ketone to form a cyclopentenone. While not directly involving this compound itself, studies on related indole enones have shown that this reaction can be catalyzed by a combination of Lewis acids and chiral Brønsted acids to achieve high enantioselectivity. rsc.org Mechanistic investigations suggest that the chiral acid facilitates an enantioselective proton transfer in the final step of the cyclization. rsc.org

Role of Catalysts and Reaction Conditions in Directing Selectivity

Catalysts and reaction conditions play a pivotal role in controlling the outcome of reactions involving this compound, particularly in directing the selectivity towards a specific product.

Catalyst-Controlled Selectivity: The choice of catalyst can dramatically alter the reaction pathway. For instance, in C-H functionalization reactions of related indole derivatives, different metal catalysts can lead to functionalization at different positions of the indole ring. RhI/AgI co-catalysts have been shown to promote a 1,2-acyl translocation followed by C-H functionalization, while IrIII/AgI catalysts can lead to direct C2-functionalization. chemrxiv.orgnih.gov This highlights the ability of the catalyst to control site selectivity. Similarly, iridium catalysts have been used to achieve selective C-H activation and subsequent functionalization of the indole core in cascade reactions. nih.gov

The table below summarizes the effect of different catalysts on the selectivity of reactions involving indole derivatives.

| Catalyst System | Reaction Type | Outcome | Reference |

| RhI/AgI | C-H Functionalization | 1,2-Acyl Translocation/Functionalization | chemrxiv.orgnih.gov |

| IrIII/AgI | C-H Functionalization | C2-Functionalization | chemrxiv.orgnih.gov |

| IrIII | Cascade C-H Activation | Selective multifunctionalization | nih.gov |

| Lewis Acids (e.g., MeAlCl2) | Carbonyl Ene Cyclization | trans-piperidines (thermodynamic control) | researchgate.net |

| Brønsted Acids (e.g., HCl) | Prins Cyclization | cis-piperidines (kinetic control) | researchgate.net |

| Chiral Phosphoric Acid / ZnCl2 | Nazarov Cyclization | Enantioselective cyclopenta[b]indoles | rsc.org |

Influence of Reaction Conditions: Reaction parameters such as temperature, solvent, and the presence of additives can significantly influence both the rate and the selectivity of a reaction. For example, in the cyclization of certain olefinic aldehydes, Lewis acid catalysis at low temperatures favors the formation of the kinetically controlled cis-product, while at higher temperatures, the thermodynamically more stable trans-product is obtained. researchgate.net The polarity of the solvent can also impact the reaction mechanism and outcome, particularly in cycloaddition reactions where polar transition states may be involved. mdpi.com

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence can be inferred from trapping experiments, spectroscopic studies (such as NMR and ESI-MS), and computational modeling.

In substitution reactions, the formation of a carbocation intermediate in an SN1 process or a pentacoordinate transition state in an SN2 reaction is postulated. For cyclization reactions, various intermediates can be involved depending on the specific pathway.

In some dearomative annulation reactions of related 3-nitroindoles, a nitronate zwitterion has been proposed as a key intermediate. researchgate.net This intermediate is formed by the reaction of a nucleophile with the electrophilic indole. Subsequent rearrangement and cyclization then lead to the final product. researchgate.net

Computational studies, particularly Density Functional Theory (DFT) calculations, have become a powerful tool for elucidating reaction mechanisms and characterizing intermediates and transition states that are difficult to observe experimentally. These calculations can provide information about the geometry, energy, and electronic structure of these transient species. For instance, in Brønsted acid-catalyzed carbonyl-ene reactions, DFT and ESI-MS studies have suggested a stepwise pathway involving a novel covalent intermediate. researchgate.net

Kinetic and Thermodynamic Aspects of Transformations

The feasibility and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors.

Kinetic Control vs. Thermodynamic Control: In many reactions of this compound and its derivatives, a competition between kinetically and thermodynamically controlled pathways can be observed. The kinetically controlled product is the one that is formed fastest, usually via a lower energy transition state. The thermodynamically controlled product is the most stable product and will predominate if the reaction is allowed to reach equilibrium. As mentioned earlier, the cyclization of certain olefinic aldehydes can be directed towards either the kinetic (cis) or thermodynamic (trans) product by careful selection of the catalyst and reaction temperature. researchgate.net

Computational Insights: Computational studies can provide valuable data on the energetics of a reaction pathway. For example, in [3+2] cycloaddition reactions, calculations can determine the activation energies for different regio- and stereoisomeric pathways, allowing for the prediction of the major product. mdpi.comresearchgate.net These studies often show that the thermodynamically more stable product is not always the one that is formed preferentially under kinetic control. For instance, in certain [3+2] cycloadditions, the formation of a specific regioisomer is kinetically favored, even though another isomer might be thermodynamically more stable. mdpi.com

The Gibbs free energy of reaction (ΔG) is a key thermodynamic parameter that indicates the spontaneity of a reaction. Negative values of ΔG suggest a thermodynamically favorable process. researchgate.net

Stereochemical Outcomes and Diastereocontrol Mechanisms

When new chiral centers are formed during a reaction, controlling the stereochemical outcome is a significant challenge in organic synthesis. This is particularly relevant for the synthesis of biologically active molecules, where only one stereoisomer may exhibit the desired activity.

Diastereoselectivity: In reactions that form multiple chiral centers, diastereoselectivity refers to the preferential formation of one diastereomer over another. The diastereoselectivity of a reaction is often influenced by steric and electronic interactions in the transition state. For example, in the Prins cyclization of certain aldehydes, high diastereoselectivity for the cis-product is achieved, which is attributed to the greater stability of the cis-carbocation intermediate. researchgate.net

Enantioselectivity: When a chiral product is formed from an achiral starting material, enantioselectivity refers to the preferential formation of one enantiomer over the other. This is typically achieved by using a chiral catalyst or a chiral auxiliary. In the enantioselective Nazarov cyclization of indole enones, a chiral spiro phosphoric acid acts as a multifunctional catalyst, not only promoting the cyclization but also controlling the stereochemistry of the newly formed chiral center through an enantioselective proton transfer. rsc.org

The table below provides examples of stereoselective reactions involving indole derivatives.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Mechanistic Insight | Reference |

| Prins Cyclization | Concentrated HCl | High cis-diastereoselectivity | Formation of a more stable cis-carbocation intermediate | researchgate.net |

| Carbonyl Ene Cyclization | MeAlCl2 | High trans-diastereoselectivity | Thermodynamic control favoring the more stable trans-product | researchgate.net |

| Nazarov Cyclization | Chiral Spiro Phosphoric Acid / ZnCl2 | High enantioselectivity | Enantioselective proton transfer by the chiral acid | rsc.org |

| [3+2] Cycloaddition | (Varies) | High regio- and stereoselectivity | Often explained by analysis of frontier molecular orbitals and transition state energies | rsc.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules, ¹H and ¹³C NMR are the most common types of NMR spectroscopy used.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of 3-(2-Bromoethyl)-2-methyl-1H-indole, distinct signals are observed for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the bromoethyl group, the methyl protons, and the N-H proton of the indole ring.

The following table summarizes the typical ¹H NMR spectral data for this compound. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Indole N-H | ~7.8-8.1 | Singlet (broad) | - |

| Aromatic Protons (H-4, H-5, H-6, H-7) | ~7.0-7.6 | Multiplet | - |

| Methylene Protons (-CH₂-Br) | ~3.6-3.8 | Triplet | ~7-8 |

| Methylene Protons (-CH₂-CH₂-Br) | ~3.2-3.4 | Triplet | ~7-8 |

| Methyl Protons (-CH₃) | ~2.4 | Singlet | - |

Note: The data presented is a representative example and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The table below outlines the characteristic ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 (Indole) | ~135 |

| C-3 (Indole) | ~110 |

| C-3a (Indole) | ~128 |

| C-4 (Indole) | ~121 |

| C-5 (Indole) | ~122 |

| C-6 (Indole) | ~119 |

| C-7 (Indole) | ~111 |

| C-7a (Indole) | ~136 |

| -CH₂-CH₂-Br | ~28 |

| -CH₂-Br | ~33 |

| -CH₃ | ~12 |

Note: The data presented is a representative example and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei in a molecule, offering deeper insights into its structure and connectivity. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the bromoethyl side chain, confirming their adjacent relationship. It would also reveal couplings between the aromatic protons on the indole ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlations). libretexts.orgyoutube.com For instance, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon. Similarly, the methylene protons would correlate with their respective methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (and sometimes four). libretexts.orgsdsu.edu This is particularly useful for connecting different parts of the molecule. For example, the methyl protons would show a correlation to the C-2 carbon of the indole ring. The methylene protons of the bromoethyl group would show correlations to C-3 of the indole ring, confirming the attachment of the side chain at this position.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. chemrxiv.orgresearchgate.net For this compound (C₁₁H₁₂BrN), the expected monoisotopic mass is approximately 237.0153 u. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for confirming the identity of a synthesized compound. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. uvic.caresearchgate.net In positive ion mode ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton. nih.gov Studies on similar indole derivatives have shown that in ESI-MS, fragmentation can occur, providing structural information. researchgate.net For this compound, common fragmentation pathways could involve the loss of the bromoethyl side chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC is employed to separate the compound from any impurities or starting materials. The retention time in the gas chromatograph is a characteristic property of the compound under specific conditions (e.g., column type, temperature program).

Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond between the ethyl group and the indole ring.

Loss of the bromine atom: This would result in a significant fragment ion.

Cleavage of the ethyl side chain: Loss of an ethylene (B1197577) fragment.

Rearrangements: Such as the formation of a stable quinolinium or related cyclic ion.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Description | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 237/239 | Shows characteristic Br isotope pattern. |

| Loss of Br | 158 | [M-Br]⁺ |

| Loss of CH₂Br | 144 | [M-CH₂Br]⁺ |

| Tropylium-like ion from indole ring | 130 | A common fragment for substituted indoles. |

| Methyl Indole fragment | 130 | Cleavage of the ethyl group. |

| Indole fragment | 117 | Loss of methyl and ethyl groups. |

This table is predictive and based on general fragmentation rules for similar structures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. The IR spectrum of the parent indole structure shows a distinct N-H stretching vibration around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the benzene (B151609) ring typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are observed in the 1620-1450 cm⁻¹ region. researchgate.net

The presence of the 2-methyl group would introduce aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The bromoethyl group is identified by the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. An ATR-IR spectrum is available in databases for the closely related compound 3-(2-Bromoethyl)-1H-indole. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The indole ring has several characteristic Raman bands that are sensitive to substitution. Studies on indole, 3-methylindole (B30407) (skatole), and 3-ethylindole have provided detailed assignments of their Raman spectra. nih.gov For 3-methylindole, prominent Raman bands are observed that can be attributed to vibrations of the indole ring system. nih.gov The introduction of the 2-methyl and 3-bromoethyl groups would cause shifts in the positions and changes in the intensities of these bands, providing a unique spectral fingerprint. The C-Br stretch is also Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Indole N-H | Stretch | ~3400 | researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H (methyl, ethyl) | Stretch | 2850 - 2960 | |

| Aromatic C=C | Stretch | 1450 - 1620 | researchgate.net |

| C-H (methyl) | Bending | ~1450 and ~1375 | |

| Indole Ring Modes | Various | 700 - 1600 | nih.gov |

| C-Br | Stretch | 500 - 600 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., UPLC-MS, TLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For indole derivatives, silica (B1680970) gel plates are commonly used. beilstein-journals.org The compound is spotted on the plate, which is then developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The position of the spot, identified by its retention factor (Rf) value, can be visualized under UV light (254 nm) or by using a staining agent like potassium permanganate (B83412) or vanillin. beilstein-journals.org

Column Chromatography: For the preparative isolation and purification of this compound, flash column chromatography over silica gel is the standard method. orgsyn.orgnih.gov The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity, allowing for the separation of the desired product from unreacted starting materials, by-products, and other impurities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS is a highly sensitive and selective analytical technique for purity assessment. UPLC provides high-resolution separation of the compound from its impurities, while the mass spectrometer provides mass information for each separated peak, aiding in their identification. A reverse-phase HPLC method has been described for the related compound 3-(2-Bromoethyl)-1H-indole, which can be adapted for UPLC systems for faster analysis. sielc.comsielc.com This method is also suitable for mass spectrometry when a volatile buffer like formic acid is used instead of phosphoric acid. sielc.comsielc.com UPLC-MS is particularly useful for detecting trace-level impurities that may not be visible by TLC or GC.

Table 3: Exemplar HPLC Conditions for Analysis of Related Indole Compounds

| Parameter | Condition | Source |

| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS) | sielc.comsielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.comsielc.com |

| Application | Analytical separation, purity assessment, preparative isolation, pharmacokinetics | sielc.comsielc.com |

These chromatographic methods are indispensable tools in the synthesis and quality control of this compound, ensuring the compound meets the required purity standards for its intended applications.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions involving indole (B1671886) derivatives. nih.govresearchgate.net

DFT calculations are employed to map the potential energy surface (PES) of reactions involving 3-(2-bromoethyl)-2-methyl-1H-indole. The PES represents the energy of the molecule as a function of its geometry, allowing for the identification of stable intermediates and transition states. For instance, in cycloaddition reactions, DFT can be used to explore the different possible pathways, such as endo and exo approaches, and determine which is energetically more favorable. rsc.org The calculations can reveal the preference for a particular reaction pathway based on the relative energies of the transition states and products.

A key aspect of studying reaction mechanisms is the localization of transition states, which are the highest energy points along the reaction coordinate. DFT calculations can optimize the geometry of these transition states. researchgate.net Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. IRC calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. This analysis provides a detailed picture of the bond-forming and bond-breaking processes throughout the reaction.

Molecular Orbital Theory and Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that reflects the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich indole ring, making it susceptible to electrophilic attack. The LUMO, on the other hand, would be associated with regions of the molecule that can accept electron density. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; the indole ring is the likely primary electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; the bromoethyl group can act as an electrophilic site. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and easier electronic excitation. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular interactions. q-chem.comresearchgate.net It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions within a molecule. For this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the indole ring to the antibonding orbitals of the C-Br bond. These interactions can influence the molecule's conformation and reactivity. NBO analysis also provides information about the hybridization of atomic orbitals and the natural atomic charges, offering insights into the charge distribution within the molecule. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be investigated through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis aims to identify the most stable conformations (rotational isomers) of the molecule by calculating their relative energies. nih.gov For the bromoethyl side chain, different gauche and anti conformations are possible, and their relative stabilities can be determined computationally.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms, MD can explore the conformational landscape and identify the most populated conformational states. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations can predict the vibrational frequencies (infrared and Raman spectra) and the electronic absorption spectra (UV-Vis), respectively. nih.govmdpi.com The calculated vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations. The predicted UV-Vis spectra can provide information about the electronic transitions within the molecule.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Properties | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT (e.g., B3LYP) |

| Raman Spectroscopy | Raman scattering activities | DFT (e.g., B3LYP) |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | TD-DFT |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and coupling constants | GIAO (Gauge-Including Atomic Orbital) methods |

Future Research Directions and Synthetic Potential

Development of More Efficient and Sustainable Synthetic Methodologies

The classical synthesis of ω-(3-indolyl)alkyl bromides often involves the treatment of the corresponding alcohol with reagents like phosphorus tribromide in an inert solvent. prepchem.com Another established, though often harsh, method is the Hunsdiecker bromination-decarboxylation of mercury or silver salts of carboxylic acids. mdma.ch While effective, these methods can suffer from drawbacks such as the use of hazardous reagents, generation of stoichiometric waste, and limited atom economy.

Future research is geared towards developing greener and more efficient synthetic protocols. A promising direction is the exploration of uncatalyzed, atom-economical reactions, such as cycloaddition-annulation strategies that construct the indole (B1671886) core with high efficiency. researchgate.net Furthermore, the adoption of biodegradable organocatalysts, like tetrabutylammonium (B224687) glycinate, under solvent-free conditions represents a significant step towards sustainable production of substituted indoles. nih.gov These methodologies reduce reliance on harsh chemicals and minimize environmental impact. The development of one-pot multicomponent reactions, which combine several synthetic steps into a single operation, also offers a pathway to increased efficiency and reduced waste, representing a key area for future investigation. researchgate.net

Expansion of Reaction Scope through Novel Catalysis

Novel catalytic systems are paramount for expanding the synthetic utility of 3-(2-bromoethyl)-2-methyl-1H-indole. The inherent steric hindrance from the 2-methyl group can sometimes lead to lower reactivity in certain transformations. nih.gov Overcoming this challenge requires the design of highly active and selective catalysts.

Recent advances in catalysis for indole functionalization offer a roadmap for future work. For instance, iridium(III)-catalyzed C-H activation has emerged as a powerful tool for the direct and selective alkynylation of the indole nucleus, enabling the synthesis of multifunctional derivatives through controlled cascade reactions. nih.gov The application of such C-H activation strategies to the this compound scaffold could provide direct access to a new range of complex molecules. Additionally, the use of innovative catalytic systems, including ionic liquids immobilized on superparamagnetic nanoparticles, has shown success in synthesizing complex indole-containing heterocycles, often in environmentally benign solvents like water. nih.gov Exploring these and other novel catalytic approaches, such as those employing N-heterocyclic carbenes (NHCs), will be crucial for broadening the reaction scope. oaepublish.com

Investigation of Unexplored Reactivity Patterns

The primary reactive sites of this compound are the nucleophilic indole nitrogen, the electrophilic carbon bearing the bromine atom, and various positions on the aromatic core susceptible to electrophilic substitution or metal-catalyzed cross-coupling. While reactions like nucleophilic substitution at the bromoethyl side chain are well-established, there is significant potential in exploring more complex and less intuitive reactivity patterns. nih.gov

Future studies could focus on cascade reactions that engage multiple reactive sites in a single, controlled sequence. nih.gov For example, an initial reaction at the side chain could trigger a subsequent cyclization onto the indole ring. Inspiration can be drawn from the transformation of similar side chains, such as the conversion of 3-(2-nitroethyl) groups into acetonitriles via spirocyclization and rearrangement, suggesting that the bromoethyl group could be a precursor to unique cyclic or rearranged structures. mdpi.com Given the known biological activity of some indole derivatives as inhibitors of pathways like NF-κB, investigating the reaction of this compound with biological nucleophiles could unveil new covalent modification patterns and lead to the development of targeted therapeutic agents. nih.gov

Advanced Computational Design of New Transformations

Computational chemistry provides a powerful, predictive tool for accelerating synthetic research. The application of advanced computational methods can guide the development of new transformations for this compound by providing deep mechanistic insight and predicting reaction feasibility.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel catalytic cycles. For instance, modeling the proposed mechanism for the base-catalyzed formation of 3-substituted indoles can help identify rate-determining steps and optimize reaction conditions for improved yields. nih.gov Furthermore, computational screening can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of the target molecule. By modeling transition states and reaction intermediates, researchers can rationally design catalysts for challenging reactions, such as enantioselective processes or regioselective C-H functionalizations. This in silico approach can significantly reduce the experimental effort required to discover and optimize new synthetic methods.

Strategies for Enantioselective Synthesis and Derivatization

The creation of chiral molecules is a cornerstone of modern pharmaceutical chemistry. Developing enantioselective methods for reactions involving this compound is a critical area for future research, as the resulting chiral compounds could possess unique biological activities.

Two primary strategies can be pursued. The first involves the use of chiral auxiliaries, as demonstrated in the synthesis of Tryprostatin A, where a chiral auxiliary derived from D-valine was coupled to a 3-(bromomethyl)indole to yield a single diastereomer. rsc.org This approach, while effective, often requires additional steps for auxiliary attachment and removal.

A more contemporary and efficient approach is asymmetric catalysis. Organocatalysis, in particular, has shown immense promise. For example, chiral N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the formal [3+3] cycloaddition of α-bromocinnamaldehyde with indole-based β-ketoesters, affording chiral dihydropyranone skeletons with excellent enantioselectivities (up to 98% ee). oaepublish.com Applying similar NHC-catalyzed or other asymmetric catalytic strategies to reactions involving this compound could provide direct, efficient access to a wide array of enantioenriched indole derivatives, significantly enhancing its value as a synthetic building block.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Bromoethyl)-2-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A widely used approach involves alkylation or azide-alkyne cycloaddition (click chemistry) to introduce functional groups. For example, 3-(2-azidoethyl)-indole derivatives can react with alkynes under Cu(I) catalysis (e.g., CuI in PEG-400/DMF solvent systems) to form triazole-linked analogs . Key optimization factors include:

- Solvent selection: Polar aprotic solvents like DMF enhance reaction efficiency.

- Catalyst loading: 10–20 mol% CuI is typical for click reactions.

- Purification: Flash chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) resolves byproducts .

Yields range from 25% to 50%, influenced by steric hindrance and electronic effects of substituents.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features identified?

- Methodological Answer:

- ¹H/¹³C NMR: The bromoethyl group (δ ~3.2–4.6 ppm for CH₂ protons) and methyl substituents (δ ~2.3–2.5 ppm) are diagnostic. Coupling constants (e.g., J = 7.2 Hz for ethylenic protons) confirm connectivity .

- HRMS: Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) validate molecular weight .

- TLC: Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?

- Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR: Resolves overlapping signals by slowing conformational exchange.

- 2D experiments (COSY, HSQC): Confirm coupling networks and assign quaternary carbons .

- Recrystallization: Removes impurities that cause splitting anomalies (e.g., diastereomeric byproducts) .

Q. What crystallographic software and methodologies are recommended for determining the crystal structure of this compound?

- Methodological Answer:

- SHELX suite (SHELXL/SHELXS): Refines small-molecule structures using direct methods for phase determination. The program handles twinning and high-resolution data .

- WinGX: Integrates tools for data reduction (e.g., SADABS) and visualization (ORTEP-3) to validate molecular geometry .

- ORTEP-III: Generates thermal ellipsoid plots to assess positional disorder, critical for bromine-heavy structures .

Q. What strategies can be employed to improve low yields in alkylation or functionalization steps during synthesis?

- Methodological Answer:

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to <1 hour) while maintaining regioselectivity .

- Protecting groups: Use Boc or acetyl groups to shield reactive indole NH during alkylation .

- Solvent-free conditions: Minimize side reactions (e.g., hydrolysis of bromoethyl groups) .

Q. How can [4+1] annulation strategies be applied to modify the indole core of this compound, and what are the critical mechanistic considerations?

- Methodological Answer:

- Substrate design: Aminobenzyl phosphonium salts react with acrylaldehydes to form alkenylindoles. The bromoethyl group can act as a leaving group for further functionalization .

- Mechanistic insights: Pd-catalyzed C–H activation requires careful control of steric bulk; electron-withdrawing groups (e.g., Br) direct regioselectivity .

- Workup: Purify annulated products via silica gel chromatography (PE:EA = 10:1) to isolate stereoisomers .

Data Analysis and Optimization

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound derivatives?

- Methodological Answer:

- DFT calculations: Predict electrophilic substitution sites (e.g., C-5 vs. C-7) based on Fukui indices .

- Docking studies: Screen bioactivity by simulating interactions with targets (e.g., nicotinic receptors) using AutoDock Vina .